molecular formula C19H36NNaO3 B1429320 Sodium N-tetradecanoyl-L-valinate CAS No. 58185-39-0

Sodium N-tetradecanoyl-L-valinate

Cat. No.: B1429320
CAS No.: 58185-39-0
M. Wt: 349.5 g/mol
InChI Key: KQZXDXQVDXVCCC-FERBBOLQSA-M
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Description

Sodium N-tetradecanoyl-L-valinate is a surfactant derived from amino acids, specifically valine. It is known for its biodegradability and low toxicity, making it an attractive option for various industrial and domestic applications. This compound is part of the N-acyl amino acid surfactants family, which are valued for their ability to form micelles and other self-assembled structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium N-tetradecanoyl-L-valinate can be synthesized through the acylation of L-valine with tetradecanoic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the valine and tetradecanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Sodium N-tetradecanoyl-L-valinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium N-tetradecanoyl-L-valinate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Sodium N-tetradecanoyl-L-valinate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with lipid bilayers, enhancing the permeability of membranes and facilitating the transport of molecules across them. The molecular targets include lipid membranes and hydrophobic compounds, while the pathways involved are related to micelle formation and membrane interaction .

Comparison with Similar Compounds

  • Sodium N-dodecanoyl-L-valinate
  • Sodium N-hexadecanoyl-L-valinate
  • Sodium N-octadecanoyl-L-valinate

Comparison: Sodium N-tetradecanoyl-L-valinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its ability to form stable micelles and interact with lipid membranes. Compared to shorter or longer alkyl chain analogs, this compound offers optimal properties for applications requiring moderate hydrophobic interactions and effective surfactant behavior .

Properties

IUPAC Name

sodium;(2S)-3-methyl-2-(tetradecanoylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23;/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23);/q;+1/p-1/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZXDXQVDXVCCC-FERBBOLQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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